molecular formula C21H17ClN4O B11178429 6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11178429
M. Wt: 376.8 g/mol
InChI Key: AEEFYCQCQQMPBH-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde and aniline to form an intermediate Schiff base. This intermediate can then undergo cyclization with hydrazine hydrate and a suitable catalyst to form the triazoloquinazoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydroquinazolin-8(4H)-one: Lacks the triazole ring, which may affect its chemical properties and biological activities.

    6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one: Similar structure but with a different triazole ring fusion, leading to potential differences in reactivity and applications.

Uniqueness

The unique structure of 6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, particularly the fusion of the triazole ring to the quinazoline moiety, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H17ClN4O/c22-16-8-6-13(7-9-16)15-10-17-19(18(27)11-15)20(14-4-2-1-3-5-14)26-21(25-17)23-12-24-26/h1-9,12,15,20H,10-11H2,(H,23,24,25)

InChI Key

AEEFYCQCQQMPBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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